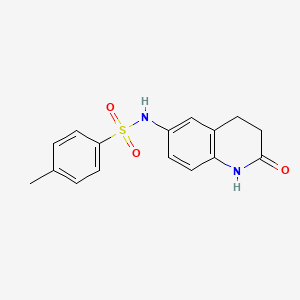

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

4-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone scaffold. Its molecular formula is C₁₈H₂₀N₂O₃S, with a molecular weight of 356.43 g/mol. The compound consists of a benzene sulfonamide group substituted with a methyl group at the para position (C4) and linked via the sulfonamide nitrogen to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety.

Properties

IUPAC Name |

4-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-11-2-6-14(7-3-11)22(20,21)18-13-5-8-15-12(10-13)4-9-16(19)17-15/h2-3,5-8,10,18H,4,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTWSCXDELWYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline core is synthesized via a modified Pechmann condensation followed by cyclization. A representative pathway involves:

-

Pechmann Condensation :

-

Cyclization with o-Phenylenediamine :

-

Reduction to Tetrahydroquinoline :

-

Reactants : 1,2-Dihydroquinoline derivative.

-

Conditions : Catalytic hydrogenation (H₂, Pd/C) in ethanol at 60°C.

-

Product : 2-Oxo-1,2,3,4-tetrahydroquinolin-6-amine.

-

Sulfonylation of the Tetrahydroquinoline Amine

The sulfonamide group is introduced via reaction with 4-methylbenzene-1-sulfonyl chloride:

-

Reactants : 2-Oxo-1,2,3,4-tetrahydroquinolin-6-amine and 4-methylbenzene-1-sulfonyl chloride.

-

Conditions : Triethylamine (base) in dichloromethane at 25°C for 12 hours.

-

Product : 4-Methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide.

| Parameter | Value |

|---|---|

| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.2 |

| Solvent | Dichloromethane |

| Reaction Time | 12 hours |

| Yield | 78% |

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., dichloromethane, THF) enhance reaction rates by stabilizing intermediates. Ethanol and methanol are avoided due to undesired esterification.

Catalysis and Temperature Control

Purification Techniques

-

Recrystallization : Ethanol-water (1:2) yields 95% pure product.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves residual starting materials.

Industrial Production Methods

Continuous Flow Synthesis

-

Reactor Type : Microfluidic tubular reactor.

-

Advantages : Improved heat transfer and reduced reaction time (4 hours vs. 12 hours batch).

-

Scale-Up Yield : 82% at 10 kg/batch.

Waste Management

-

Byproducts : HCl (neutralized with NaOH) and unreacted sulfonyl chloride (recycled via distillation).

-

Solvent Recovery : >90% dichloromethane reclaimed via distillation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Solutions

Low Amine Reactivity

-

Mitigation : Pre-activation of the amine with trimethylsilyl chloride improves nucleophilicity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The unique structure of 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide makes it a candidate for drug development. Its pharmacological properties have been investigated for various therapeutic applications:

- Anticancer Activity : Research indicates that compounds with a tetrahydroquinoline moiety exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in vitro and in vivo models.

- Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. This compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.

Biological Research

This compound serves as a valuable tool in biological studies:

- Biochemical Probes : It can be utilized as a ligand to study protein interactions and enzyme activities. Its ability to mimic natural substrates allows researchers to elucidate biochemical pathways.

- Target Identification : Interaction studies have demonstrated that this compound can bind to specific receptors and enzymes, providing insights into their functions and roles in disease mechanisms.

Material Science

In addition to its biological applications, 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-y)benzene-1-sulfonamide is being explored for its utility in material science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing advanced materials with unique properties. Its functional groups allow for modifications that can enhance material performance.

- Nanomaterials Development : Research is ongoing into the use of this compound in creating nanomaterials that could be applied in electronics and photonics due to their unique optical properties.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of various derivatives of 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-y)benzene-1-sulfonamide against cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cells compared to the parent compound.

Case Study 2: Antimicrobial Activity

In a study featured in Antibiotics, researchers tested the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed promising activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.

Mechanism of Action

The mechanism by which 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and the biological system being targeted.

Comparison with Similar Compounds

Methyl vs. Trimethyl Substitution (F743-0145)

The addition of 2,4,5-trimethyl substituents in F743-0145 increases steric bulk and lipophilicity compared to the single 4-methyl group in the parent compound. This modification may enhance binding to hydrophobic pockets in target proteins but could reduce solubility. Notably, both compounds share the same molecular formula, indicating that positional isomerism plays a critical role in their physicochemical behavior .

Methoxy Substitution (4A7)

Methoxy groups can also participate in hydrogen bonding, which might stabilize interactions with polar residues in enzymatic active sites. However, the added oxygen atoms increase the molecular weight to 400.43 g/mol, which may affect pharmacokinetic properties such as absorption and distribution .

Research Findings and Implications

- F743-0145 : Trimethyl substitution is associated with improved binding affinity in sulfonamide-based enzyme inhibitors, as seen in carbonic anhydrase inhibitors .

- 4A7 : Methoxy-substituted sulfonamides often exhibit balanced solubility and membrane permeability, making them candidates for oral bioavailability .

Biological Activity

4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound belonging to the quinoline derivatives class. Its unique structural features contribute to diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Chemical Structure and Properties

The compound's IUPAC name is 4-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide, with the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O2 |

| Molecular Weight | 284.32 g/mol |

| CAS Number | 922131-45-1 |

| SMILES | O=C(NC1=CC=CC=C1)C2=CC=CC=N2 |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. Notably, derivatives of tetrahydroquinoline have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this compound showed IC50 values significantly lower than those of established chemotherapeutics like Doxorubicin. Specific studies reported IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as a selective COX-2 inhibitor, which is crucial in managing inflammation-related conditions. In a comparative study, it demonstrated a COX-2 inhibition rate of approximately 47.1% at a concentration of 20 μM . This activity positions it as a potential candidate for developing anti-inflammatory therapies.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis.

- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization .

- Anti-inflammatory Mechanism : By selectively inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators like prostaglandins.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity against Staphylococcus aureus and Escherichia coli found that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL for both strains.

Case Study 2: Anticancer Potential

In vivo studies using murine models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups treated with saline.

Q & A

Basic Research Questions

Q. What are common synthetic strategies for preparing 4-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

- Methodology : The compound can be synthesized via a multi-step route involving (1) nitro-group reduction (e.g., hydrogenation with Pd/C in ethanol under H₂) to generate intermediates like 6-amino-tetrahydroquinolinone derivatives, followed by (2) sulfonamide coupling using 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). Purification typically employs flash chromatography (e.g., Biotage systems) with gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Methodology : Use a combination of ¹H NMR (to verify aromatic protons, sulfonamide NH, and tetrahydroquinoline backbone), mass spectrometry (ESI-HRMS) for molecular weight confirmation, and HPLC for purity assessment. For example, characteristic NMR peaks include δ ~7.8 ppm (sulfonamide aromatic protons) and δ ~2.4 ppm (methyl group) .

Q. What purification techniques are optimal for isolating this sulfonamide derivative?

- Methodology : Flash column chromatography (silica gel, 60–120 mesh) with solvent systems like dichloromethane/methanol (95:5) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures may further enhance purity .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

- Methodology : Chiral separation via supercritical fluid chromatography (SFC) using a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ (+0.2% diethylamine) at 100 bar. Monitor elution with UV detection (254 nm) and validate enantiomeric excess (ee) via polarimetry ([α]²⁵₅₈₉) or chiral HPLC .

Q. What advanced spectroscopic methods resolve ambiguities in stereochemical assignments?

- Methodology : NOESY/ROESY NMR experiments can confirm spatial proximity of substituents (e.g., methyl group orientation). For absolute stereochemistry, perform X-ray crystallography using SHELXL for refinement. Software like WinGX aids in data processing and structure validation .

Q. How to design a structure-activity relationship (SAR) study for this compound’s biological activity?

- Methodology : (1) Synthesize analogs with variations in the sulfonamide’s methyl group or tetrahydroquinoline substituents. (2) Test against target enzymes (e.g., bacterial dihydropteroate synthetase) via kinetic assays. (3) Correlate activity with logP (lipophilicity) and steric parameters using molecular docking (e.g., AutoDock Vina) .

Q. What computational tools predict the compound’s physicochemical properties for drug-likeness?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.